physical and chemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate
physical and chemical properties of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate
The following technical guide details the physical and chemical properties, synthesis, and applications of 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate . This document is structured for researchers and drug development professionals, prioritizing experimental reproducibility and mechanistic insight.
CAS: 1609396-02-2 (Hydrate) | Molecular Formula: C₆H₈N₂O₂ · H₂O
Executive Summary
2-(4-Methyl-1H-pyrazol-1-yl)acetic acid is a pivotal heterocyclic building block in medicinal chemistry, widely employed in the synthesis of bioactive scaffolds such as GPR40 agonists, CRTH2 antagonists, and enzyme inhibitors. Its structural value lies in the N-linked acetic acid moiety , which serves as a versatile handle for amide coupling or hydrazide formation, while the 4-methylpyrazole core provides metabolic stability and lipophilic bulk.
This guide provides a comprehensive analysis of its physicochemical properties, a self-validating synthesis protocol, and critical handling data.
Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]
Nomenclature & Identifiers
| Property | Detail |
| IUPAC Name | 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid hydrate |
| Common Name | (4-Methylpyrazol-1-yl)acetic acid hydrate |
| CAS Number | 1609396-02-2 (Hydrate); 13735-39-2 (Parent Acid) |
| Molecular Weight | 158.16 g/mol (Hydrate); 140.14 g/mol (Anhydrous) |
| SMILES | CC1=CN(CC(=O)O)N=C1.O |
Physical Properties[1][4]
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Appearance: White to off-white crystalline solid.
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Solubility:
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High: DMSO, Methanol, Ethanol, DMF.[1]
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Moderate/Low: Dichloromethane (DCM), Ethyl Acetate (solubility increases with heat).
-
Aqueous: pH-dependent. Soluble in basic aqueous media (forming the carboxylate salt); limited solubility in acidic water.
-
-
Melting Point: Typically 100–140°C (anhydrous range). Note: The hydrate form may exhibit a complex melting behavior involving dehydration endotherms <100°C prior to melting.
-
Acidity (pKa):
-
COOH: ~3.5 – 4.0 (Typical for N-aryl/heteroaryl acetic acids).
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Pyrazole Nitrogen: ~2.5 (Protonation of the pyrazole ring).
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Synthesis & Production Protocol
The synthesis of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid relies on a robust regioselective N-alkylation followed by ester hydrolysis. Because 4-methylpyrazole is symmetric, N1-alkylation yields a single regioisomer, simplifying purification.
Mechanistic Pathway (DOT Diagram)
Figure 1: Synthetic pathway for the production of 2-(4-methyl-1H-pyrazol-1-yl)acetic acid.
Detailed Experimental Protocol
Step 1: N-Alkylation (Ester Formation)
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Setup: Charge a round-bottom flask with 4-methylpyrazole (1.0 equiv) and Potassium Carbonate (K₂CO₃) (1.5 equiv) in anhydrous Acetone or Acetonitrile (10 mL/g).
-
Addition: Add Ethyl Bromoacetate (1.1 equiv) dropwise at room temperature.
-
Why: Control exotherm and prevent bis-alkylation (though unlikely here).
-
-
Reaction: Reflux for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.
-
Workup: Filter off inorganic salts. Concentrate the filtrate. The residue (Ethyl ester) is often pure enough for the next step.
Step 2: Hydrolysis & Hydrate Formation
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Solubilization: Dissolve the crude ester in THF/Water (1:1) .
-
Saponification: Add Lithium Hydroxide (LiOH·H₂O) (2.0 equiv). Stir at ambient temperature for 2–3 hours.
-
Isolation (Critical for Hydrate):
-
Acidify the mixture to pH ~2–3 using 1N HCl.
-
Extract with EtOAc or crystallize directly from water/alcohol if concentration allows.
-
Hydrate Locking: To ensure the hydrate form, the final crystallization or wash should involve water, and drying should be performed under mild vacuum at <40°C (avoiding high heat which produces the anhydrous form).
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Characterization & Quality Control
To validate the identity of CAS 1609396-02-2, the following analytical signatures must be confirmed.
NMR Spectroscopy[9][10]
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¹H NMR (DMSO-d₆, 400 MHz):
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δ 12.5 ppm: Broad singlet (1H, –COOH ).
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δ 7.4 – 7.6 ppm: Two singlets (or close doublets) for the Pyrazole C3-H and C5-H protons.
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δ 4.8 – 5.0 ppm: Singlet (2H, N–CH ₂–COOH).
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δ 2.0 – 2.1 ppm: Singlet (3H, Pyrazole–CH ₃).
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Hydrate Signal: A broad exchangeable peak for H₂O may appear around δ 3.3–3.5 ppm depending on solvent dryness.
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Mass Spectrometry (LC-MS)
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Ionization: ESI (Positive/Negative).
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Observed Mass:
-
[M+H]⁺ = 141.1 m/z
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[M-H]⁻ = 139.1 m/z
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-
Note: Mass spec detects the parent ion; the water of hydration is lost in the source.
Applications in Drug Discovery[7][11]
This compound acts as a "linker" scaffold, connecting a lipophilic core (pyrazole) to a polar headgroup or another pharmacophore via the acetic acid chain.
Therapeutic Areas
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GPR40 (FFAR1) Agonists: Used in the design of antidiabetic agents where the acetic acid moiety mimics the carboxylate of endogenous fatty acids.
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Enzyme Inhibitors: The pyrazole ring serves as a bioisostere for imidazole or phenyl rings in kinase or phosphatase inhibitors.
-
CRTH2 Antagonists: The acetic acid side chain is critical for binding to the CRTH2 receptor in allergic inflammation models.
Functionalization Workflow
The carboxylic acid group is typically activated for coupling:
-
Amide Coupling: Activation with HATU/EDC to react with amines.
-
Hydrazide Synthesis: Reaction with hydrazine hydrate to form the hydrazide (e.g., for further cyclization to oxadiazoles).
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Signal Word: Warning
-
Hazard Statements:
Handling Protocols:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Storage: Store in a cool, dry place. The hydrate is stable but should be kept away from strong desiccants if the hydration state is critical for formulation.
-
Spill: Sweep up solid spills to avoid dust generation. Neutralize residues with weak bicarbonate solution if dissolved.
References
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PubChem. 2-(4-Methyl-1H-pyrazol-1-yl)acetic acid - Compound Summary. National Library of Medicine. Available at: [Link]
-
MDPI. Synthesis and Characterization of Novel Pyrazole Derivatives. Molecules, 2020. Available at: [Link]
Sources
- 1. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. assets.greenbook.net [assets.greenbook.net]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. msdspds.castrol.com [msdspds.castrol.com]
